molecular formula C22H20N4O2S B5453691 1-[3-(ALLYLSULFANYL)-6-(4-METHYLPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(ALLYLSULFANYL)-6-(4-METHYLPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B5453691
M. Wt: 404.5 g/mol
InChI Key: WBUZKPVYBCIIJX-UHFFFAOYSA-N
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Description

1-[3-(ALLYLSULFANYL)-6-(4-METHYLPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allylsulfanyl group, a methylphenyl group, and a triazino-benzoxazepine core.

Preparation Methods

The synthesis of 1-[3-(ALLYLSULFANYL)-6-(4-METHYLPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, including the formation of the triazino-benzoxazepine core and the introduction of the allylsulfanyl and methylphenyl groups. The synthetic route typically involves the following steps:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzoxazepine core.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced through a nucleophilic substitution reaction, where an allyl sulfide reacts with a suitable leaving group on the triazino-benzoxazepine core.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the triazino-benzoxazepine core in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-[3-(ALLYLSULFANYL)-6-(4-METHYLPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylsulfanyl group, where nucleophiles such as thiols or amines can replace the allyl group.

    Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the ester or amide bonds, using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(ALLYLSULFANYL)-6-(4-METHYLPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(ALLYLSULFANYL)-6-(4-METHYLPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

1-[3-(ALLYLSULFANYL)-6-(4-METHYLPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(4-methylphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-4-13-29-22-23-20-19(24-25-22)17-7-5-6-8-18(17)26(15(3)27)21(28-20)16-11-9-14(2)10-12-16/h4-12,21H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZKPVYBCIIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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